An In-depth Technical Guide to 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent member of this group.[1][2] Its rigid, planar, and nitrogen-rich structure provides an ideal foundation for designing potent and selective modulators of enzyme activity, particularly protein kinases.[2][3] This guide focuses on a key derivative, 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS No: 16082-26-1), also known by its tautomeric name, 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one (CAS No: 29274-35-9). We will explore its fundamental chemical properties, synthesis, structural characteristics, and its significant role as a building block for advanced therapeutic agents.
Section 1: Molecular Structure and Physicochemical Properties
The structure of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is characterized by a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. A critical feature of this molecule is the keto-enol tautomerism involving the hydroxyl group at position 7. The equilibrium between the hydroxyl (-ol) form and the keto (-one) form can be influenced by the solvent and pH, which in turn affects its reactivity and biological interactions.[4][5] The hydroxyl group acts as a hydrogen bond donor, influencing its solubility in polar solvents.[4]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | [4][6] |
| CAS Number | 16082-26-1 (-ol form); 29274-35-9 (-one form) | [4][6][7] |
| Molecular Formula | C₇H₇N₃O | [4][6] |
| Molecular Weight | 149.15 g/mol | [4][6] |
| Appearance | Solid at room temperature | [4] |
| Melting Point | 298–299°C | [4] |
| Density | 1.42 g/cm³ | [4] |
| pKa (Predicted) | 5.99 | [4] |
Section 2: Synthesis and Mechanistic Rationale
The most common and efficient synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic compound, such as a β-keto ester.[4][8] This reaction is a cornerstone for building libraries of these derivatives for drug discovery.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol describes the synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol from 3-aminopyrazole and ethyl acetoacetate.
Materials:
-
3-Aminopyrazole
-
Ethyl acetoacetate
-
Glacial Acetic Acid
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-aminopyrazole in a minimal amount of glacial acetic acid.
-
Reagent Addition: Add 1.1 equivalents of ethyl acetoacetate to the solution.
-
Cyclocondensation: Heat the reaction mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization if necessary.
Causality and Mechanistic Insight: The reaction proceeds via a well-established mechanism. The exocyclic amino group of the 3-aminopyrazole is more nucleophilic than the endocyclic nitrogen. It initiates the reaction by attacking one of the electrophilic carbonyl carbons of the ethyl acetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, fused aromatic pyrazolo[1,5-a]pyrimidine ring system.[4] Acetic acid serves as both a solvent and a catalyst for the condensation and dehydration steps.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol.
Section 3: Spectroscopic Characterization
Table 2: Representative Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value |
| ¹H NMR | Methyl protons (-CH₃) | ~2.5 ppm (singlet) |
| Pyrimidine proton (-CH) | ~6.0-7.0 ppm (singlet or doublet) | |
| Pyrazole protons (-CH=CH-) | ~6.5-8.5 ppm (two doublets) | |
| Hydroxyl/Amine proton (-OH/-NH) | Broad singlet, variable position | |
| ¹³C NMR | Methyl carbon (-CH₃) | ~15-25 ppm |
| Heterocyclic carbons | ~100-165 ppm | |
| Mass Spec (MS) | Molecular Ion Peak [M+H]⁺ | m/z ≈ 150.06 |
| Infrared (IR) | O-H stretch (enol form) | ~3200-3400 cm⁻¹ (broad) |
| N-H stretch (keto form) | ~3100-3300 cm⁻¹ | |
| C=O stretch (keto form) | ~1650-1690 cm⁻¹ |
Section 4: Biological Activity and Therapeutic Potential
The true value of the 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol scaffold lies in its extensive application in drug discovery. Its structure serves as a versatile template for developing potent inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[2][3]
Key Therapeutic Applications:
-
Kinase Inhibition: Derivatives of this scaffold have been developed as ATP-competitive inhibitors for a multitude of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-Dependent Kinases (CDK2), EGFR, B-Raf, and PI3Kδ.[3][10][11] Marketed drugs like Larotrectinib and Entrectinib, used to treat NTRK fusion-positive solid tumors, feature the pyrazolo[1,5-a]pyrimidine core.[10][12]
-
Anticancer Agents: By targeting key kinases in signaling pathways, these compounds exhibit significant antiproliferative activity against various cancer cell lines.[1][2]
-
Reversal of Multidrug Resistance (MDR): Recent studies have shown that novel pyrazolo[1,5-a]pyrimidine derivatives can act as potent reversal agents against P-glycoprotein (ABCB1)-mediated multidrug resistance.[13] They work by inhibiting the efflux pump, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapy drugs like paclitaxel.[13]
-
Anti-inflammatory and Other Activities: The scaffold has also been explored for developing treatments for inflammatory disorders, as well as for its antiviral and antitubercular properties.[1][5][14]
Mechanism of Action: Kinase Inhibition
Caption: Competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine derivative.
Conclusion
5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is more than just a heterocyclic compound; it is a validated and highly versatile platform in medicinal chemistry. Its straightforward synthesis, combined with the numerous possibilities for functionalization at various positions, allows for the fine-tuning of pharmacological profiles.[2][4] Its demonstrated success as a core scaffold for potent kinase inhibitors in oncology has cemented its importance.[3][12] Future research will undoubtedly continue to leverage this privileged structure, focusing on enhancing selectivity, improving bioavailability, and overcoming challenges like drug resistance to develop the next generation of targeted therapies.[3]
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